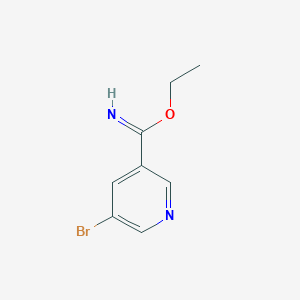![molecular formula C48H96NO8P B2837684 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-](/img/structure/B2837684.png)
3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-
描述
1,2-二植烷酰基-sn-甘油-3-磷酸胆碱,也称为1,2-diphytanoyl-sn-glycero-3-phosphocholine,是一种合成的磷脂。它在sn-1和sn-2位置含有四甲基化的长链植烷酸。 这种化合物因其独特的结构特性而被广泛用于构建脂双层膜 .
作用机制
1,2-二植烷酰基-sn-甘油-3-磷酸胆碱通过整合到脂双层膜中发挥作用。其独特的结构使其能够形成稳定的、低渗透性的膜,模拟天然细胞膜。 这一特性使其成为研究膜动力学和与其他分子相互作用的宝贵工具 .
生化分析
Biochemical Properties
DPHPC plays a significant role in biochemical reactions, particularly in the formation and stability of lipid bilayers . It interacts with other biomolecules, such as proteins, within the lipid bilayer. For instance, it has been shown to interact with ion channels, influencing their function . The nature of these interactions is largely dependent on the physical properties of DPHPC, including its hydrophobic tails and polar head groups .
Cellular Effects
DPHPC influences various types of cells and cellular processes, primarily through its role in forming and stabilizing lipid bilayers . These bilayers serve as the foundation for cell membranes, influencing cell function by controlling the flow of ions and other molecules across the membrane . DPHPC’s impact on cell signaling pathways, gene expression, and cellular metabolism is largely indirect, stemming from its role in maintaining the integrity and functionality of the cell membrane .
Molecular Mechanism
The mechanism of action of DPHPC is primarily physical rather than biochemical. As a lipid, DPHPC contributes to the formation of lipid bilayers, which are crucial components of cell membranes . It exerts its effects at the molecular level by integrating into these bilayers, influencing their stability and fluidity . While DPHPC does not directly bind to biomolecules or induce changes in gene expression, it can indirectly influence these processes by affecting the properties of the cell membrane .
Temporal Effects in Laboratory Settings
Over time, DPHPC maintains its stability within lipid bilayers, contributing to the long-term functionality of these structures . In laboratory settings, DPHPC-containing lipid bilayers have been shown to remain stable over extended periods, making them useful for various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of DPHPC in animal models are largely dependent on its role in forming lipid bilayers. While specific dosage effects have not been extensively studied, it is known that the presence of DPHPC can influence the stability and functionality of cell membranes in these models .
Metabolic Pathways
DPHPC is not directly involved in metabolic pathways. Instead, it plays a role in forming and stabilizing lipid bilayers, which are crucial for maintaining the proper functioning of cells and their metabolic processes .
Transport and Distribution
Within cells and tissues, DPHPC is distributed as part of lipid bilayers. It does not interact with transporters or binding proteins, but instead integrates directly into the lipid bilayer of cell membranes .
Subcellular Localization
DPHPC is localized within the lipid bilayer of cell membranes. It does not contain any targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
准备方法
1,2-二植烷酰基-sn-甘油-3-磷酸胆碱是通过二植烷酰基磷脂酸与甘油和磷酸胆碱的酯化反应合成的。该反应包括在适当条件下将二植烷酰基磷脂酸、甘油氯化物和磷酸胆碱混合在一起。 然后对产物进行纯化和结晶,以获得高纯度的1,2-二植烷酰基-sn-甘油-3-磷酸胆碱 .
化学反应分析
1,2-二植烷酰基-sn-甘油-3-磷酸胆碱经历各种化学反应,包括:
氧化: 该反应通常涉及使用过氧化氢或高锰酸钾等氧化剂。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
科学研究应用
1,2-二植烷酰基-sn-甘油-3-磷酸胆碱在科学研究中具有多种应用:
化学: 它用于研究脂双层膜及其性质。
生物学: 它作为一种模型系统来检查抗生素对细菌膜的影响。
医学: 它被用于脂质药物递送系统。
相似化合物的比较
1,2-二植烷酰基-sn-甘油-3-磷酸胆碱与其他类似化合物进行比较,例如:
1,2-二棕榈酰基-sn-甘油-3-磷酸胆碱: 该化合物具有较短的酰基链和不同的相变特性。
1,2-二油酰基-sn-甘油-3-磷酸胆碱: 该化合物具有不饱和的酰基链,影响其流动性和渗透性。
1,2-二肉豆蔻酰基-sn-甘油-3-磷酸胆碱: 该化合物具有较短的酰基链和不同的热稳定性。1,2-二植烷酰基-sn-甘油-3-磷酸胆碱的独特性在于其四甲基化的长链植烷酸,这在各种条件下提供了高空间不对称性和稳定性 .
属性
IUPAC Name |
[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H96NO8P/c1-38(2)20-14-22-40(5)24-16-26-42(7)28-18-30-44(9)34-47(50)54-36-46(37-56-58(52,53)55-33-32-49(11,12)13)57-48(51)35-45(10)31-19-29-43(8)27-17-25-41(6)23-15-21-39(3)4/h38-46H,14-37H2,1-13H3/t40?,41?,42?,43?,44?,45?,46-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDDQGWMHWQMBI-SOFRWFQSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H96NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DPhPC?
A1: The molecular formula of DPhPC is C54H106NO8P, and its molecular weight is 952.4 g/mol.
Q2: What are the unique structural features of DPhPC compared to other phospholipids?
A2: Unlike conventional phospholipids with straight-chain acyl chains, DPhPC features two methyl-branched acyl chains attached to the glycerol moiety. [, ] This branched structure is similar to archaeal lipids and contributes to the unique physical properties of DPhPC bilayers. [, , , ]
Q3: What is the significance of the branched acyl chains in DPhPC?
A3: The branched acyl chains in DPhPC are crucial for its remarkable physical properties. They reduce chain ordering [] and increase membrane stability [, ], resulting in lower permeability to ions and water compared to straight-chain phospholipids. [, , ]
Q4: How does the ether linkage in ether-DPhPC influence its properties compared to ester-DPhPC?
A4: Replacing the ester linkage with an ether linkage in DPhPC further enhances its stability and reduces permeability. [, ] The ether linkage contributes to a lower membrane dipole potential compared to the ester counterpart. [, , ]
Q5: How do the physical properties of DPhPC make it suitable for biophysical studies?
A5: DPhPC forms stable bilayers with high resistance to rupture [, ] and maintains fluidity over a wide temperature range, lacking a distinct phase transition. [, , ] These properties make it an ideal artificial membrane matrix for studying ion channels, membrane proteins, and membrane-active peptides. [, , , ]
Q6: How does DPhPC perform under various conditions?
A6: DPhPC demonstrates remarkable stability across a range of temperatures [, , , ], making it suitable for experiments requiring temperature variations. It forms stable monolayers at air-water interfaces [, , ] and can be incorporated into different membrane models, including planar supported lipid bilayers (PSLBs) [, ] and droplet interface bilayers (DIBs). [, , ]
Q7: How does the presence of cholesterol affect DPhPC bilayers?
A7: Cholesterol incorporation in DPhPC membranes alters water permeability by reducing the passive water permeability rate (Pf) and increasing the activation energy (Ea). [] This highlights the role of cholesterol in modulating membrane properties and its impact on small molecule transport.
Q8: How does DPhPC interact with other lipids in mixed bilayers?
A9: In mixed bilayers, DPhPC can exhibit phase separation depending on the other lipid components. [, ] For instance, in mixtures with polymerized lipids, DPhPC tends to form a continuous fluid matrix surrounding the more rigid polymerized domains. [] This phase separation can influence the overall fluidity and stability of the membrane.
Q9: What are the common applications of DPhPC in biophysical research?
A9: DPhPC is widely used in:
- Reconstitution of membrane proteins: Its stability and ability to form robust membranes make it suitable for incorporating and studying ion channels [, , , ], pumps, and membrane-active peptides. [, ]
- Electrophysiological studies: DPhPC bilayers are used in techniques like patch-clamping and impedance spectroscopy to investigate ion channel activity, membrane permeability, and membrane potential. [, , , ]
- Drug delivery research: DPhPC liposomes can be used to encapsulate and deliver drugs, and its properties make it suitable for developing targeted drug delivery systems. [, ]
- Biophysical studies of membrane dynamics: DPhPC serves as a model system to study membrane fluidity, lipid-lipid interactions, and the effects of various factors like temperature and pressure on membrane properties. [, , , ]
Q10: How is DPhPC used in droplet interface bilayers (DIBs)?
A11: DPhPC is a commonly used lipid in forming DIBs, a versatile platform for studying membrane proteins and ion channels. [, , ] Its ability to form stable monolayers at the interface of water droplets in oil allows for the creation of robust bilayers for electrophysiological measurements and investigations of lipid-protein interactions.
Q11: How is DPhPC used in studying peptide-lipid interactions?
A12: DPhPC bilayers serve as model membranes to investigate how peptides interact with lipid bilayers. For instance, researchers have used DPhPC to study the effects of antimicrobial peptides like gramicidin A and arenicin-2 on membrane properties, including conductance and pore formation. [, , ]
Q12: What analytical techniques are commonly employed to study DPhPC and its interactions?
A12: Various techniques are used to characterize DPhPC and its interactions, including:
- Electrochemical Impedance Spectroscopy (EIS): Used to investigate the electrical properties of DPhPC bilayers, such as resistance, capacitance, and ion permeability. [, ]
- Atomic Force Microscopy (AFM): Provides information on the topography, mechanical properties, and stability of DPhPC bilayers. [, ]
- Fluorescence Spectroscopy: Used to study the dynamics and interactions of fluorescent probes embedded within DPhPC bilayers, providing insights into membrane fluidity, lipid ordering, and the effects of external factors. [, , ]
- Nuclear Magnetic Resonance (NMR): Offers detailed structural information about DPhPC molecules and their interactions with other molecules in the bilayer. [, , ]
- Circular Dichroism (CD): Used to determine the secondary structure of peptides and proteins in the presence of DPhPC, providing information on their conformation and interactions with the lipid bilayer. []
Q13: How is computational chemistry used in DPhPC research?
A14: Computational methods like molecular dynamics (MD) simulations are crucial for studying DPhPC bilayers at the molecular level. [, , , ] These simulations help researchers understand:
- Bilayer structure and dynamics: Simulations reveal information about lipid packing, chain ordering, and the overall behavior of DPhPC molecules within the bilayer. [, , ]
- Interactions with other molecules: MD simulations help decipher how DPhPC interacts with water, ions, peptides, and other lipids, providing insights into membrane permeability, drug partitioning, and peptide-lipid interactions. [, , , ]
- Effects of structural modifications: By simulating DPhPC analogs with different chain lengths or headgroups, researchers can predict how these modifications influence bilayer properties and guide the design of new lipid molecules with desired characteristics. [, ]
Q14: What are the future directions in DPhPC research?
A14: Future research on DPhPC will likely focus on:
- Developing more complex and biomimetic membrane models: Combining DPhPC with other lipids, cholesterol, and membrane proteins to create more realistic representations of cell membranes. [, ]
- Exploring its potential in drug delivery and nanomedicine: Utilizing DPhPC liposomes and nanoparticles for targeted drug delivery and developing new therapeutic strategies. [, ]
- Understanding the molecular mechanisms of DPhPC interactions: Employing advanced computational and experimental techniques to gain deeper insights into how DPhPC interacts with various biomolecules and its role in biological processes. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[5-(butylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2837601.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/new.no-structure.jpg)
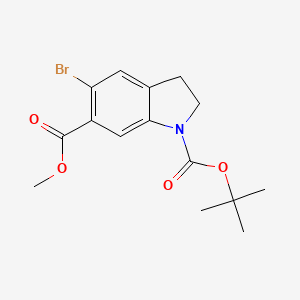
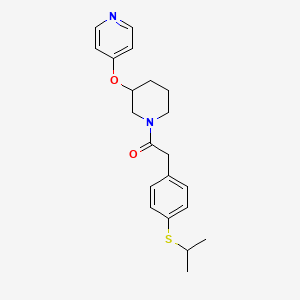
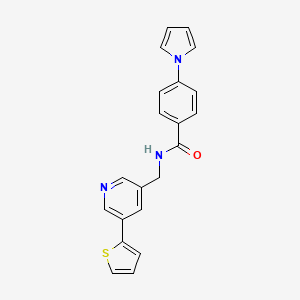
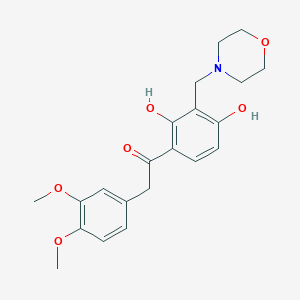
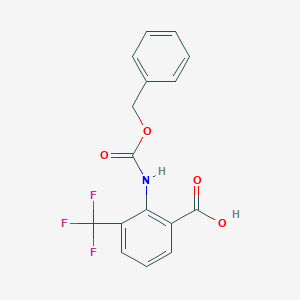
![4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2837611.png)

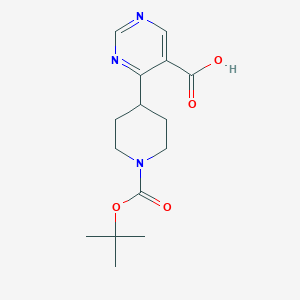
![5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-thiazepane-3-carboxamide](/img/structure/B2837616.png)
![4-oxo-4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2837617.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2837618.png)
